molecular formula C19H23NO6 B171722 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 197574-95-1

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B171722
CAS No.: 197574-95-1
M. Wt: 361.4 g/mol
InChI Key: PJTVPDFSOUPHFE-FVVUREQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:

Chemical Reactions Analysis

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with viral enzymes. By selectively targeting these enzymes, the compound obstructs their function, thereby halting viral dissemination. This mechanism is particularly effective against influenza A and HIV.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(naphthalen-2-ylmethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-11(22)20-16-18(24)17(23)15(9-21)26-19(16)25-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-19,21,23-24H,9-10H2,1H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVPDFSOUPHFE-FVVUREQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457103
Record name 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197574-95-1
Record name 2-Naphthylmethyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.